molecular formula C20H16N2O2S B14109961 1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14109961
M. Wt: 348.4 g/mol
InChI Key: ABJLDCVKNZVZIT-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include m-chloroperbenzoic acid and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes. For example, it can inhibit cyclin-dependent kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its benzyl and methylphenyl groups contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H16N2O2S/c1-14-7-5-6-10-16(14)22-19(23)18-17(11-12-25-18)21(20(22)24)13-15-8-3-2-4-9-15/h2-12H,13H2,1H3

InChI Key

ABJLDCVKNZVZIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

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